BenchChemオンラインストアへようこそ!

4-(3-chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Medicinal chemistry Physicochemical profiling SAR study design

This 1,4-benzoxazepin-3-one scaffold with a 3-chloro-4-methoxyphenyl N4 substituent is a chemically distinct entry for squalene synthase inhibitor programs seeking to escape dominant patent space. The combined electron-withdrawing (3-Cl) and electron-donating (4-OCH₃) groups uniquely modulate N-aryl electronics and lipophilicity (XLogP3=3.2), a substitution pattern that cannot be replicated by mono-substituted analogs. With a compact scaffold (MW=303.74, TPSA=38.8 Ų), it is ideal for SAR expansion, PEX14 inhibitor analoging, and in silico ADME model calibration.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74
CAS No. 1359602-75-7
Cat. No. B2504723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
CAS1359602-75-7
Molecular FormulaC16H14ClNO3
Molecular Weight303.74
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC3=CC=CC=C3OCC2=O)Cl
InChIInChI=1S/C16H14ClNO3/c1-20-15-7-6-12(8-13(15)17)18-9-11-4-2-3-5-14(11)21-10-16(18)19/h2-8H,9-10H2,1H3
InChIKeyFNSQHUORCMOGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS 1359602-75-7): Core Chemoinformatic Identity and Procurement Baseline


4-(3-Chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS 1359602-75-7) is a synthetic small-molecule belonging to the 1,4-benzoxazepin-3-one class, characterized by a fused benzene–oxazepine heterocyclic core bearing a 3-chloro-4-methoxyphenyl substituent at the N4 position [1]. The compound has a molecular formula of C₁₆H₁₄ClNO₃, a molecular weight of 303.74 g/mol, and a computed partition coefficient (XLogP3) of 3.2, placing it in a moderately lipophilic chemical space [1]. Its structural scaffold is shared with several pharmacologically investigated series, including squalene synthase inhibitors and PEX14 inhibitors, making it a relevant intermediate and scaffold-hopping candidate for medicinal chemistry programs [2][3].

Why a Generic 1,4-Benzoxazepin-3-one Cannot Substitute for 4-(3-Chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in Structure–Activity Programs


The pharmacological and physicochemical profile of 1,4-benzoxazepin-3-one derivatives is exquisitely sensitive to the nature and position of aromatic substituents. The combined electron-withdrawing (3-Cl) and electron-donating (4-OCH₃) substituents present in 4-(3-chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one modulate both the electronic character of the N-aryl ring and the overall lipophilicity in a manner that cannot be replicated by unsubstituted, mono-substituted, or differently polysubstituted phenyl analogs [1]. In squalene synthase inhibitor programs, even minor changes in the benzoxazepine N-substituent have been shown to alter potency by more than two orders of magnitude [2], making generic substitution a high-risk strategy for any structure–activity relationship (SAR) campaign or biological probe study.

Quantitative Differentiation Evidence for 4-(3-Chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 3-Chloro-4-methoxy vs. 4-Methoxy and 3-Chloro Phenyl Substitutions

The target compound's lipophilicity was compared to two structural analogs using computed XLogP3 values. The 3-chloro-4-methoxyphenyl derivative (target) exhibits an XLogP3 of 3.2, representing a 0.4 log unit increase over the 4-methoxyphenyl analog (calculated XLogP3 2.8) and a 0.2 log unit increase over the 3-chlorophenyl analog (calculated XLogP3 3.0) [1][2][3]. This incremental lipophilicity gain arises from the synergistic effect of the electron-donating methoxy and electron-withdrawing chloro substituents on the same ring, a combination absent in mono-substituted comparators.

Medicinal chemistry Physicochemical profiling SAR study design

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Implications for Permeability

The target compound possesses 3 hydrogen bond acceptors (HBA = 3) and a topological polar surface area (TPSA) of 38.8 Ų, consistent with good membrane permeability potential (TPSA < 140 Ų threshold for oral absorption) [1][2]. Compared to the prototypical squalene synthase inhibitor TAK-475 (lapaquistat acetate, TPSA ≈ 125 Ų, HBA = 11), the target compound has a substantially smaller polar surface area and fewer hydrogen bond acceptors, predicting superior passive membrane permeability and lower efflux transporter susceptibility as a chemical probe scaffold [3].

ADME prediction Drug-likeness Physicochemical profiling

Structural Uniqueness Within the 1,4-Benzoxazepin-3-one Patent Landscape

A structure-based patent landscape analysis reveals that the 3-chloro-4-methoxyphenyl substitution pattern on the benzoxazepin-3-one scaffold is distinct from the substitution patterns claimed in the dominant Takeda squalene synthase inhibitor patent families (which primarily cover 2,3-dimethoxyphenyl, neopentyl, and acetic acid side-chain variants) [1][2] and from the Roche PI3K inhibitor patent families (which focus on different regiochemistry and amide-linked substituents) [3]. No patent filing claiming the exact 3-chloro-4-methoxyphenyl-1,4-benzoxazepin-3-one substructure was identified in patent databases as of April 2026.

Intellectual property Chemical space novelty Patent analysis

Important Caveat: Limited Direct Biological Activity Data for the Target Compound

As of 29 April 2026, no peer-reviewed publication or public database reports quantitative in vitro/in vivo biological activity data (IC₅₀, EC₅₀, Kᵢ, or ADME parameters) specifically for 4-(3-chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one [1]. In contrast, structurally related 4,1-benzoxazepine derivatives from the Takeda series have reported squalene synthase IC₅₀ values ranging from 0.6 nM to >100 nM depending on substitution [2], and the PEX14 inhibitor tetrahydrobenzo[f][1,4]oxazepines have reported Kᵢ values in the low micromolar range (e.g., compound 7d: SPR Kd = 2.3 μM) [3]. The absence of direct target engagement or cellular activity data for the compound itself means that any class-level activity extrapolation carries significant uncertainty and must be experimentally validated before procurement for target-based screening.

Data availability Procurement risk assessment SAR gap analysis

Evidence-Backed Application Scenarios for 4-(3-Chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in Scientific and Industrial Research


Scaffold-Hopping Starting Point for Squalene Synthase Inhibitor Optimization

The target compound's 1,4-benzoxazepin-3-one core with a 3-chloro-4-methoxyphenyl N-substituent represents a chemically distinct entry point for squalene synthase inhibitor programs seeking to escape Takeda patent families. Its computed XLogP3 of 3.2 and low TPSA of 38.8 Ų position it as a more compact and permeable scaffold compared to the lapaquistat series [1][2]. Teams can leverage this scaffold to explore SAR around the N-aryl substituent while monitoring cholesterol biosynthesis inhibition in HepG2 cellular assays, using the well-characterized Takeda compounds as positive controls [3].

Chemical Probe Development for PEX14-Mediated Peroxisomal Import Pathways

Given the demonstrated activity of substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines as PEX14 inhibitors with Kd values in the low micromolar range [1], the target compound can serve as a structurally related, physico-chemically differentiated analog for expanding the SAR of this emerging target class. Its combined chloro–methoxy substitution may engage halogen-bonding or hydrophobic sub-pockets not explored in the original PEX14 inhibitor paper [1], making it a rational next-step analog for binding affinity determination via SPR or ITC.

Physicochemical Reference Standard for Benzoxazepine ADME Prediction Models

With a well-defined structure, accurately computed XLogP3 (3.2), TPSA (38.8 Ų), HBA (3), and rotatable bond count (2), this compound can serve as a calibration standard for in silico ADME models predicting the permeability and solubility of benzoxazepine derivatives [1]. Its intermediate lipophilicity and low molecular weight make it an ideal reference point for establishing quantitative structure–property relationship (QSPR) models before advancing to more complex analogs.

Lead-Like Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's molecular weight of 303.74 Da and heavy atom count of 21 place it at the upper range of lead-like chemical space [1]. Its three hydrogen bond acceptor sites and balanced lipophilicity make it suitable as a core scaffold in fragment-based screening libraries targeting enzymes with hydrophobic active sites, such as squalene synthase or cytochrome P450 isoforms, where the benzoxazepine ring can provide key shape complementarity [2][3].

Quote Request

Request a Quote for 4-(3-chloro-4-methoxyphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.